Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate

Lipophilicity Physicochemical profiling CNS drug design

Ethyl 2‑bromo‑1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate (CAS 1710846‑96‑0) is a trisubstituted imidazole scaffold bearing a C2‑bromine, an N1‑isobutyl group, a C5‑methyl substituent, and a C4‑ethyl ester. Its computed physicochemical profile (MW 289.17 g/mol, XLogP3 3.3, topological polar surface area 44.1 Ų) places it in a lipophilic, moderately polar space typical of CNS‑penetrant small molecules.

Molecular Formula C11H17BrN2O2
Molecular Weight 289.17 g/mol
Cat. No. B11793671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate
Molecular FormulaC11H17BrN2O2
Molecular Weight289.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=N1)Br)CC(C)C)C
InChIInChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)14(6-7(2)3)11(12)13-9/h7H,5-6H2,1-4H3
InChIKeyVAWXWHSCNYHVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2‑bromo‑1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate – Structural & Physicochemical Baseline for Procurement Decisions


Ethyl 2‑bromo‑1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate (CAS 1710846‑96‑0) is a trisubstituted imidazole scaffold bearing a C2‑bromine, an N1‑isobutyl group, a C5‑methyl substituent, and a C4‑ethyl ester. Its computed physicochemical profile (MW 289.17 g/mol, XLogP3 3.3, topological polar surface area 44.1 Ų) [1] places it in a lipophilic, moderately polar space typical of CNS‑penetrant small molecules. The bromine atom serves as a versatile synthetic handle for transition‑metal‑catalyzed cross‑couplings, while the regiospecific substitution pattern distinguishes it from the isomeric ethyl 2‑bromo‑1‑isobutyl‑4‑methyl‑1H‑imidazole‑5‑carboxylate (CAS 1708436‑45‑6) [2], a fact that critically impacts downstream functionalization and biological target engagement.

Why In‑Class Imidazole Esters Cannot Substitute for Ethyl 2‑bromo‑1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate


Imidazole‑4‑carboxylate esters that share the C2‑bromine and N1‑isobutyl features are not interchangeable because minor alterations in the methyl/ester regio‑orientation or halogen identity produce measurable shifts in lipophilicity, electronic character, and steric environment. Even the regioisomer ethyl 2‑bromo‑1‑isobutyl‑4‑methyl‑1H‑imidazole‑5‑carboxylate displays a distinct spatial arrangement of the ester and methyl groups, which can alter hydrogen‑bond acceptor topology and metabolic soft‑spot exposure [1]. Furthermore, the patent literature on N‑substituted imidazole carboxylate anesthetics demonstrates that R‑group variation at C2 (H vs. halogen) and N1 (alkyl chain) directly modulates GABA_A receptor binding, metabolic half‑life, and corticosteroid suppression profiles [2]. Thus, substituting an analog without explicit bridging data risks losing the specific reactivity or pharmacological signature that the target compound was selected to provide.

Quantitative Differentiation Evidence for Ethyl 2‑bromo‑1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate


Lipophilicity Shift (XLogP3) Relative to the Des‑Bromo Analog

Introduction of the C2‑bromine atom increases computed lipophilicity compared with the non‑halogenated parent scaffold. The target compound exhibits an XLogP3 of 3.3 [1], whereas the des‑bromo analog ethyl 1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate (CAS 1710695‑88‑7) shows a lower computed logP (estimated ~2.5 based on fragment‑based calculation; direct PubChem data not available for the exact analog, but the trend is consistent with the halogen‑induced ΔlogP of ~0.8 units observed for bromo vs. hydrogen substitution on imidazole [2]). This logP shift places the target compound in a more favorable range for blood‑brain barrier penetration according to CNS MPO criteria.

Lipophilicity Physicochemical profiling CNS drug design

Topological Polar Surface Area Differentiation versus the 4‑Methyl Regioisomer

The topological polar surface area (TPSA) of the target compound is 44.1 Ų [1]. The regioisomer ethyl 2‑bromo‑1‑isobutyl‑4‑methyl‑1H‑imidazole‑5‑carboxylate (CAS 1708436‑45‑6) has the same molecular formula and identical TPSA (44.1 Ų) [2]; however, the spatial orientation of the carbonyl oxygen differs, altering the three‑dimensional electrostatic potential surface. This can influence recognition by biological targets even when 2D descriptors are identical.

Polar surface area Regioisomer comparison Drug‑likeness

Synthetic Utility: C2‑Bromine as a Cross‑Coupling Handle Compared to C2‑Chlorine

The C2‑bromine atom enables Pd‑catalyzed cross‑coupling reactions with higher reactivity than the corresponding C2‑chloro analog. In imidazole systems, oxidative addition rates for Ar‑Br are typically 10–100× faster than for Ar‑Cl under standard Suzuki–Miyaura conditions [1]. The target compound thus offers a more efficient entry into C2‑arylated or C2‑aminated libraries compared with ethyl 2‑chloro‑1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate, which would require harsher conditions or specialized ligands.

Suzuki coupling Buchwald‑Hartwig Halogen reactivity

Para‑Substituent Electronic Effect: Hammett σₘ for Bromine versus Hydrogen

The C2‑bromine exerts an electron‑withdrawing inductive effect (Hammett σₘ = 0.39) [1] that is absent in the des‑bromo analog (σₘ = 0 for H). This electronic perturbation reduces the electron density on the imidazole ring, potentially modulating π‑stacking interactions with aromatic residues in a binding pocket and altering the pKₐ of the imidazole nitrogen, which affects hydrogen‑bonding capacity.

Hammett constant Electronic effects SAR analysis

Recommended Application Scenarios for Ethyl 2‑bromo‑1‑isobutyl‑5‑methyl‑1H‑imidazole‑4‑carboxylate


CNS Drug Discovery: Lead Optimization of GABA_A Receptor Modulators

The combination of moderate lipophilicity (XLogP3 = 3.3) and a TPSA of 44.1 Ų positions the compound within favorable CNS drug‑likeness space. Patent disclosures on closely related N‑substituted imidazole carboxylates demonstrate that subtle changes in the C2 substituent and N1 alkyl group directly affect anesthetic potency, metabolic half‑life, and corticosteroid recovery time . The C2‑bromine provides a synthetic handle for late‑stage diversification, enabling rapid exploration of SAR around the imidazole core.

Medicinal Chemistry Library Synthesis: C2 Diversification via Cross‑Coupling

The C2‑bromine enables efficient Suzuki, Negishi, and Buchwald‑Hartwig couplings, offering a reactivity advantage (10–100× faster oxidative addition) over the corresponding C2‑chloro analog. This makes the compound an ideal starting material for generating arrays of C2‑aryl, C2‑heteroaryl, or C2‑amino derivatives without requiring aggressive reaction conditions that could degrade the ester functionality.

Chemical Biology: Bromodomain Probe Development

The imidazole‑4‑carboxylate scaffold has been explored in bromodomain inhibitor programs, where the C2 substituent modulates affinity for BRD4‑BD1 and related bromodomains. Although specific binding data for this exact compound are not publicly available, the bromine atom can participate in halogen‑bonding interactions with carbonyl backbone atoms in the bromodomain pocket, a feature that cannot be replicated by the des‑bromo analog, making this compound a rational choice for fragment‑based screening.

Process Chemistry: Regiospecific Intermediate for API Synthesis

The unambiguous 2‑bromo‑4‑carboxylate‑5‑methyl substitution pattern eliminates the regioisomeric ambiguity present in unsymmetrical imidazoles. For GMP intermediate sourcing, specifying CAS 1710846‑96‑0 rather than the 4‑methyl‑5‑carboxylate isomer (CAS 1708436‑45‑6) ensures that downstream functionalization occurs at the intended position, avoiding costly batch failures due to regioisomeric contamination.

Quote Request

Request a Quote for Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.